An In-depth Technical Guide to the Physicochemical Properties of the Phenothiazine Core Structure
An In-depth Technical Guide to the Physicochemical Properties of the Phenothiazine Core Structure
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine core is a robust tricyclic heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades. Its unique "butterfly" conformation and rich electronic nature impart a distinct set of physicochemical properties that are pivotal to its diverse biological activities, ranging from antipsychotic to anticancer effects.[1][2] This technical guide provides a comprehensive overview of the key physicochemical parameters of the phenothiazine core, details the experimental protocols for their determination, and visualizes associated pathways and workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of the unsubstituted phenothiazine molecule are summarized below. These values serve as a baseline for understanding how substitutions on the phenothiazine ring system can modulate its characteristics for drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [3] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Melting Point | 184-185 °C | [3][5] |
| Boiling Point | 371 °C | [3][5] |
| pKa | ~2.52 (in DMSO) | [3][4] |
| Water Solubility | 2 mg/L (at 25 °C) | [5] |
| LogP | 3.78 (at 25 °C) | [5] |
Physicochemical Properties of Phenothiazine Derivatives
The versatility of the phenothiazine core lies in the ability to modify its properties through substitution at various positions, most notably at the C-2 and N-10 positions.[6][7] These modifications significantly impact parameters like solubility, pKa, and redox potential, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.
Acidity (pKa)
The pKa of phenothiazine derivatives is a critical parameter influencing their ionization state at physiological pH, which affects their solubility, membrane permeability, and interaction with biological targets. The basicity of the side-chain amino group is a key determinant of the pKa.
| Derivative | pKa | Reference |
| Promazine Hydrochloride | 9.37 | [8] |
| Chlorpromazine Hydrochloride | 9.15 | [8] |
| Triflupromazine Hydrochloride | 9.03 | [8] |
| Fluphenazine Dihydrochloride | 10.01 | [8] |
| Perphenazine | - | |
| Trifluoperazine Dihydrochloride | 8.97 | [8] |
| Thioridazine Hydrochloride | 8.89 | [8] |
Solubility
The largely lipophilic nature of the phenothiazine ring system results in low aqueous solubility for the parent compound.[1] Substitutions, particularly the introduction of ionizable side chains at the N-10 position, can significantly enhance aqueous solubility, a crucial factor for drug formulation and bioavailability. The intrinsic solubility (S₀) of several derivatives has been determined.
| Derivative | Intrinsic Solubility (S₀) at 25°C | Intrinsic Solubility (S₀) at 37°C | Reference |
| Chlorpromazine HCl | 0.5 µg/mL | 5.5 µg/mL | [9][10] |
| Triflupromazine HCl | 1.1 µg/mL | 9.2 µg/mL | [9][10] |
| Trifluoperazine 2HCl | 2.7 µg/mL | 8.7 µg/mL | [9][10] |
Redox Properties
The phenothiazine core is redox-active, capable of undergoing reversible one-electron oxidations to form a stable radical cation.[11][12] This property is central to some of its biological activities and is also being exploited in materials science. The redox potential can be tuned by substitutions on the aromatic rings.
| Compound | Half-wave Potential (E₁/₂) vs. Fc/Fc⁺ | Reference |
| Phenothiazine (PTZ) | 0.16 V | [11] |
| Extended Phenothiazine 1 | 0.26 V | [11] |
| Extended Phenothiazine 2 | 0.36 V | [11] |
| Extended Phenothiazine 3 | 0.27 V / 0.96 V | [11] |
| Extended Phenothiazine 4 | 0.31 V / 0.93 V | [11] |
| Extended Phenothiazine 5 | 0.26 V / 0.84 V | [11] |
Spectroscopic Properties
UV-Visible Spectroscopy
Phenothiazines exhibit characteristic UV-Vis absorption spectra that are useful for their identification and quantification. The absorption bands are sensitive to substitution and the solvent environment.[13][14] For instance, extending the π-conjugation of the phenothiazine core leads to a red-shift in the absorption spectra.[15]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phenothiazine derivatives.[16][17][18] ¹H and ¹³C NMR spectra provide detailed information about the substitution patterns on the tricyclic core and the conformation of the side chains.[19]
Crystal Structure
The phenothiazine core adopts a non-planar, folded "butterfly" conformation.[1][20] X-ray crystallography studies have revealed that the dihedral angle between the two benzene rings is approximately 139.0° in derivatives like thiethylperazine.[21] This three-dimensional structure is crucial for its interaction with biological targets.[22]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a phenothiazine derivative.
Methodology:
-
Instrumentation: An automated pKa analyzer equipped with a Ag/AgCl pH electrode is utilized.[23]
-
Sample Preparation: A known concentration of the phenothiazine derivative is dissolved in a suitable co-solvent system (e.g., methanol/water or n-propanol/water) to ensure solubility.[9][10][23]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25 °C or 37 °C).[9][10][23] The pH is monitored continuously.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized. For poorly soluble compounds, the Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from measurements in various co-solvent mixtures.[23]
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a phenothiazine derivative.
Methodology:
-
Materials: The phenothiazine derivative, purified water (or a buffer of specific pH), and a suitable organic solvent for analysis (e.g., methanol).
-
Procedure: An excess amount of the solid phenothiazine derivative is added to a known volume of the aqueous medium in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9][10]
-
Sample Preparation: The suspension is filtered to remove the undissolved solid. An aliquot of the clear filtrate is taken and diluted with a suitable solvent.
-
Analysis: The concentration of the dissolved phenothiazine derivative in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10]
Determination of Redox Potential (Cyclic Voltammetry)
Objective: To determine the redox potential of a phenothiazine derivative.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Sample Preparation: The phenothiazine derivative is dissolved in a suitable organic solvent containing a supporting electrolyte.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed.
-
Data Analysis: The half-wave potential (E₁/₂) is determined from the cyclic voltammogram, which provides information about the formal redox potential of the compound.
Visualizations
Structure-Activity Relationships
The physicochemical properties of phenothiazine derivatives are intrinsically linked to their biological activity. The following diagram illustrates key structure-activity relationships (SAR).
Caption: Key structure-activity relationships of phenothiazine derivatives.
General Experimental Workflow for Physicochemical Profiling
The characterization of a novel phenothiazine derivative involves a systematic evaluation of its physicochemical properties.
Caption: General workflow for physicochemical profiling of a new phenothiazine derivative.
Phenothiazine-Modulated Signaling Pathways in Cancer
Phenothiazines have been shown to exert their anticancer effects by modulating various critical signaling pathways.
Caption: Key signaling pathways in cancer modulated by phenothiazines.[24]
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